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molecular formula C7H11NO B8740021 3-(tert-Butyl)isoxazole CAS No. 1003-86-7

3-(tert-Butyl)isoxazole

Cat. No. B8740021
M. Wt: 125.17 g/mol
InChI Key: MUCMKDMHJJIVHM-UHFFFAOYSA-N
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Patent
US07875647B2

Procedure details

A solution of diketone (87) (200 mg, 0.43 mmol) and hydroxylamine hydrochloride (60 mg, 0.86 mmol) in EtOH (5 mL) was irradiated in a microwave reactor (Biotage) for 20 min. at 140° C. Purification by Prep-LC (Gilson) provided 67 mg (34%) of 5-t-butylisoxazole and 28 mg (14%) of 3-t-butylisoxazole as solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(C2N(C3C=CC(Cl)=CC=3Cl)N=C([C:21](=[O:29])/[CH:22]=[C:23](\[OH:28])/[C:24]([CH3:27])([CH3:26])[CH3:25])C=2C)=CC=1.Cl.[NH2:32]O>CCO>[C:24]([C:23]1[O:28][N:32]=[CH:21][CH:22]=1)([CH3:27])([CH3:26])[CH3:25].[C:24]([C:23]1[CH:22]=[CH:21][O:29][N:32]=1)([CH3:27])([CH3:26])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C(=NN1C1=C(C=C(C=C1)Cl)Cl)C(\C=C(\C(C)(C)C)/O)=O)C
Name
Quantity
60 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by Prep-LC (Gilson)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=NO1
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875647B2

Procedure details

A solution of diketone (87) (200 mg, 0.43 mmol) and hydroxylamine hydrochloride (60 mg, 0.86 mmol) in EtOH (5 mL) was irradiated in a microwave reactor (Biotage) for 20 min. at 140° C. Purification by Prep-LC (Gilson) provided 67 mg (34%) of 5-t-butylisoxazole and 28 mg (14%) of 3-t-butylisoxazole as solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(C2N(C3C=CC(Cl)=CC=3Cl)N=C([C:21](=[O:29])/[CH:22]=[C:23](\[OH:28])/[C:24]([CH3:27])([CH3:26])[CH3:25])C=2C)=CC=1.Cl.[NH2:32]O>CCO>[C:24]([C:23]1[O:28][N:32]=[CH:21][CH:22]=1)([CH3:27])([CH3:26])[CH3:25].[C:24]([C:23]1[CH:22]=[CH:21][O:29][N:32]=1)([CH3:27])([CH3:26])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C(=NN1C1=C(C=C(C=C1)Cl)Cl)C(\C=C(\C(C)(C)C)/O)=O)C
Name
Quantity
60 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by Prep-LC (Gilson)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=NO1
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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